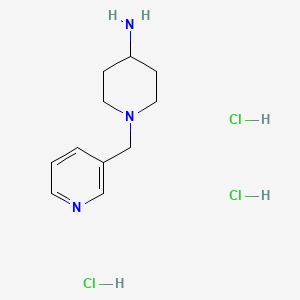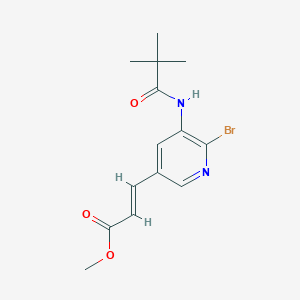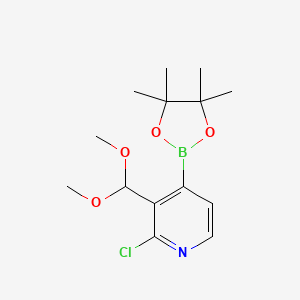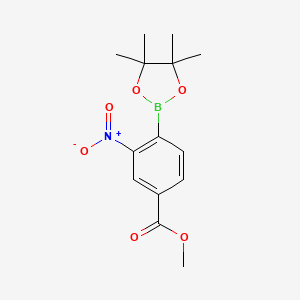
Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C14H19BO4 . It’s often used in the field of medicine and as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of a similar compound, “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”, has been analyzed and its molecular formula is C14H19BO4 . Another related compound, “N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline”, has a molecular formula of C13H19BN2O4 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”, include a molecular weight of 262.11 g/mol . Another related compound, “N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline”, has a molecular weight of 278.11 g/mol .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
4-Methoxycarbonyl-2-nitrophenylboronic acid, pinacol ester: is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The compound’s stability and reactivity make it an excellent choice for forming biaryl structures, often found in pharmaceuticals and organic materials.
Protodeboronation
This compound is used in the protodeboronation of pinacol boronic esters, a process that is essential for the formal anti-Markovnikov hydromethylation of alkenes . This transformation is particularly valuable as it allows for the addition of a methyl group across a double bond in a manner that defies traditional Markovnikov’s rule.
Arylation
The ester serves as a reagent for the arylation of allylic chlorides . Arylation is a key step in the synthesis of complex molecules, allowing for the introduction of aryl groups into a molecule, thereby modifying its chemical properties and biological activity.
Synthesis of RNA Conjugates
It is involved in the synthesis of RNA conjugates . RNA conjugates are important in the field of molecular biology and medicine, particularly in the development of new therapeutic strategies, including RNA-based drugs.
Alkoxycarbonylation
The compound is used in alkoxycarbonylation reactions . This process introduces an alkoxycarbonyl group into a molecule, which is a crucial functional group in organic chemistry, enhancing the molecule’s reactivity and opening pathways for further chemical modifications.
Synthesis of mTOR and PI3K Inhibitors
4-Methoxycarbonyl-2-nitrophenylboronic acid, pinacol ester: is utilized in the synthesis of mTOR and PI3K inhibitors . These inhibitors are significant in cancer research as they target pathways involved in cell growth and survival, making them potential candidates for anticancer drugs.
Electrooxidative Synthesis of Biaryls
The compound is also used in the electrooxidative synthesis of biaryls . This method is environmentally friendly and efficient, providing a direct route to biaryl compounds, which are commonly used in electronic materials and pharmaceuticals.
Synthesis of Aryl Azides
Lastly, it is a reactant in the synthesis of aryl azides . Aryl azides are versatile intermediates in organic synthesis and are particularly useful in click chemistry, a powerful tool for constructing complex molecules with a wide range of applications in chemical biology and material science.
Mechanism of Action
Target of Action
The primary target of 4-Methoxycarbonyl-2-nitrophenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
4-Methoxycarbonyl-2-nitrophenylboronic acid, pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
properties
IUPAC Name |
methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO6/c1-13(2)14(3,4)22-15(21-13)10-7-6-9(12(17)20-5)8-11(10)16(18)19/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGJIRHQRSVMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674320 | |
| Record name | Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
CAS RN |
957065-97-3 | |
| Record name | Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957065-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



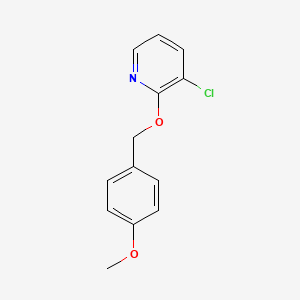

![2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1421110.png)
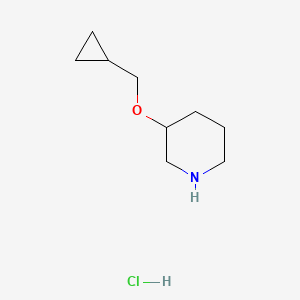
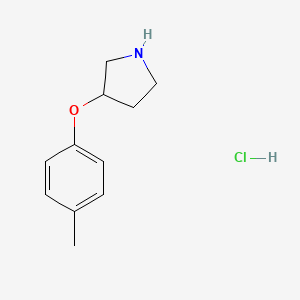
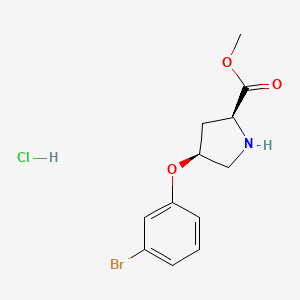



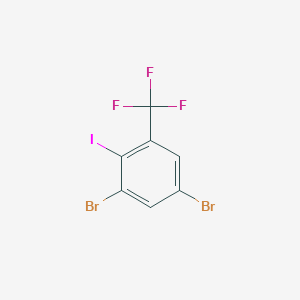
![N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1421124.png)
